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Compound of Interest

Compound Name: 5-Methylpyridine-3-carbonitrile

Cat. No.: B1298621 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 5-Methylpyridine-3-carbonitrile, also known as 5-methylnicotinonitrile, is a

heterocyclic aromatic compound featuring a pyridine ring substituted with a methyl group and a

nitrile functional group. Its chemical formula is C₇H₆N₂. This molecule serves as a crucial

building block and key intermediate in the synthesis of a wide array of more complex

molecules, particularly in the field of medicinal chemistry. The strategic placement of its

functional groups makes it a versatile scaffold for developing novel therapeutic agents. The

pyridine core is a common motif in numerous biologically active compounds, and the nitrile

group can be readily transformed into other functionalities such as amines, amides, or

carboxylic acids, providing a gateway to diverse chemical libraries for drug discovery.

Physicochemical and Structural Properties
5-Methylpyridine-3-carbonitrile is a solid at room temperature with a defined melting point. Its

structural and chemical identifiers are well-documented, providing a solid foundation for its use

in synthetic chemistry.
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Property Value Citation(s)

Molecular Formula C₇H₆N₂ [1][2][3]

Molecular Weight 118.14 g/mol [1][2][3]

CAS Number 42885-14-3 [1][2][3]

Appearance Solid [1][2]

Melting Point 83-87 °C [1][2]

Synonyms
3-Cyano-5-methylpyridine, 5-

Methylnicotinonitrile
[1][3]

SMILES String Cc1cncc(c1)C#N [1][2]

InChI Key
VDWQWOXVBXURMT-

UHFFFAOYSA-N
[1][2]

Spectroscopic Profile
While experimental spectra are not widely published, the structural features of 5-
Methylpyridine-3-carbonitrile allow for the prediction of its characteristic spectroscopic data.

These predictions are essential for reaction monitoring and structural confirmation during

synthesis.

Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is expected to be dominated by the strong, sharp absorption of the nitrile

group and the characteristic peaks of the aromatic system.

Wavenumber (cm⁻¹) Functional Group Description

~2230-2210 C≡N (Nitrile) Strong, sharp absorption

~3100-3000 Aromatic C-H Medium to weak stretch

~3000-2850 Methyl C-H Medium to weak stretch

~1600-1450 Aromatic C=C and C=N
Multiple medium to strong

bands
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Nuclear Magnetic Resonance (NMR) Spectroscopy
(Predicted)
¹H NMR: The proton NMR spectrum is predicted to show four distinct signals corresponding to

the three aromatic protons and the methyl group protons.

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~8.7-8.9 Singlet (s) 1H H-2 (Pyridine)

~8.6-8.8 Singlet (s) 1H H-6 (Pyridine)

~7.8-8.0 Singlet (s) 1H H-4 (Pyridine)

~2.4-2.6 Singlet (s) 3H -CH₃

¹³C NMR: The carbon NMR spectrum is predicted to display seven unique signals,

corresponding to each carbon atom in the molecule.

Chemical Shift (δ, ppm) Assignment

~150-155 C-2 (Pyridine)

~150-155 C-6 (Pyridine)

~140-145 C-4 (Pyridine)

~135-140 C-5 (Pyridine, C-CH₃)

~118-122 C-3 (Pyridine, C-CN)

~115-120 -C≡N

~18-22 -CH₃

Mass Spectrometry (MS) (Predicted)
The electron ionization (EI) mass spectrum is expected to show a clear molecular ion peak and

characteristic fragmentation patterns.
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m/z Value Assignment

118 [M]⁺, Molecular Ion

117 [M-H]⁺

103 [M-CH₃]⁺, Loss of a methyl radical

91 [M-HCN]⁺, Loss of hydrogen cyanide

Synthesis and Manufacturing
The industrial production of nicotinonitriles, including 5-Methylpyridine-3-carbonitrile, is

commonly achieved through a vapor-phase catalytic ammoxidation process. This method is

efficient and utilizes readily available starting materials.

Industrial Synthesis: Ammoxidation of 3,5-
Dimethylpyridine
The primary industrial route involves the reaction of 3,5-dimethylpyridine (3,5-lutidine) with

ammonia and oxygen (typically from air) at high temperatures over a metal oxide catalyst.

Experimental Protocol (Conceptual)

Reactant Preparation: A gaseous feed mixture of 3,5-dimethylpyridine, ammonia, and air is

prepared. The molar ratios are optimized to ensure efficient conversion and selectivity while

remaining outside of flammable limits.

Catalytic Conversion: The gaseous mixture is passed through a fixed-bed reactor containing

a vanadium oxide-based catalyst (e.g., V₂O₅ supported on titanium dioxide or another metal

oxide).

Reaction Conditions: The reaction is maintained at a high temperature, typically in the range

of 350-500 °C.

Product Isolation: The reactor effluent, containing 5-Methylpyridine-3-carbonitrile,

unreacted starting materials, water, and byproducts, is cooled.
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Purification: The crude product is separated from the gas stream and purified through

techniques such as distillation or crystallization to yield high-purity 5-Methylpyridine-3-
carbonitrile.

Reactant Feed

3,5-Dimethylpyridine

Gaseous Feed Mixer

Ammonia (NH3) Air (O2 + N2)

Fixed-Bed Reactor
(Vanadium Oxide Catalyst, 350-500°C)

Vapor Phase

Condenser / Quench

Product Stream

Purification
(Distillation / Crystallization)

Crude Liquid

5-Methylpyridine-3-carbonitrile
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Conceptual workflow for the industrial synthesis of 5-Methylpyridine-3-carbonitrile.

Applications in Drug Development
5-Methylpyridine-3-carbonitrile is a valuable intermediate for the synthesis of

pharmacologically active molecules. The pyridine-carbonitrile scaffold is a known

pharmacophore that can interact with various biological targets. Its derivatives have been

extensively investigated as inhibitors of protein kinases, which are critical targets in oncology.

Intermediate for Kinase Inhibitors
The pyridine ring can act as a hinge-binding motif in the ATP-binding pocket of many kinases,

while the substituents at the 3- and 5-positions can be elaborated to occupy adjacent

hydrophobic regions, enhancing potency and selectivity.

VEGFR-2 Inhibitors: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key

regulator of angiogenesis, the formation of new blood vessels, which is a critical process for

tumor growth and metastasis. Numerous small-molecule inhibitors targeting VEGFR-2

incorporate pyridine- or pyrimidine-carbonitrile cores.[1][4][5][6] 5-Methylpyridine-3-
carbonitrile provides a scaffold that can be used to synthesize potent anti-angiogenic

agents for cancer therapy.

PI3K/mTOR Inhibitors: The Phosphoinositide 3-kinase (PI3K) / mTOR signaling pathway is a

crucial pathway that regulates cell growth, proliferation, and survival. Its dysregulation is a

hallmark of many cancers. The development of dual PI3K/mTOR inhibitors is a major focus

in cancer drug discovery, and various heterocyclic compounds, including those derived from

pyrimidine-5-carbonitrile scaffolds, have shown significant promise.[2][3][7][8]
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Simplified VEGFR-2 signaling pathway targeted by inhibitors derived from this scaffold.

Precursor for Other Pharmaceutical Intermediates
The nitrile group of 5-Methylpyridine-3-carbonitrile can be hydrolyzed to produce 5-

methylnicotinic acid. This carboxylic acid is itself a valuable intermediate, used in the synthesis

of drugs like the antihistamine Rupatadine.[9][10][11]

Safety and Handling
5-Methylpyridine-3-carbonitrile is classified as a hazardous substance and requires careful

handling in a laboratory or industrial setting. Appropriate personal protective equipment (PPE)

and engineering controls are mandatory.
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Hazard Class GHS Code Description Citation(s)

Acute Toxicity, Oral H301 Toxic if swallowed [1][2]

Skin Irritation H315 Causes skin irritation [1][2]

Serious Eye Damage H318
Causes serious eye

damage
[1][2]

STOT, Single Exp. H335
May cause respiratory

irritation
[1][2]

Signal Word - Danger [1][2]

Handling Precautions:

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

P280: Wear protective gloves/protective clothing/eye protection/face protection.

P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor.

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove

contact lenses, if present and easy to do. Continue rinsing.

Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up. The

compound is classified under storage class 6.1C for combustible, acute toxic category 3

materials.[1][2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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and industry.
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